molecular formula C17H22 B1626998 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene CAS No. 276890-24-5

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene

Cat. No.: B1626998
CAS No.: 276890-24-5
M. Wt: 226.36 g/mol
InChI Key: HNLISUVQOFXERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural and Electronic Properties of Related Compounds

Compound Core Structure Substituents Conformational Flexibility Reference
5,5,8,8-Tetramethyl derivative Cyclopenta[b]naphthalene 4 methyl groups Low
2-Methyl-1H-cyclopenta[b]naphthalene Cyclopenta[b]naphthalene 1 methyl group Moderate
1,4,5,8-Tetramethylnaphthalene Naphthalene 4 methyl groups High
Epicocconigrone B Oxygenated cyclopenta[b]naphthalene Hydroxyl, ketone groups Very low

The tetramethyl derivative exhibits enhanced thermal stability compared to non-methylated analogs, with decomposition temperatures exceeding 300°C under inert atmospheres. Its electronic absorption spectrum (λₐᵦₛ ≈ 280 nm) red-shifts by 15–20 nm relative to 1,4,5,8-tetramethylnaphthalene due to extended conjugation through the cyclopentane ring.

Synthetic methodologies further highlight its uniqueness. While 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene is typically synthesized via dehydrogenative Diels-Alder reactions, oxygenated analogs like epicocconigrone B require multistep oxidative pathways.

Properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydro-1H-cyclopenta[b]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22/c1-16(2)8-9-17(3,4)15-11-13-7-5-6-12(13)10-14(15)16/h5-6,10-11H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLISUVQOFXERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3CC=CC3=C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593427
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276890-24-5
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Organic Synthesis Approach

The most well-documented route to 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene involves a five-step sequence starting from 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (Compound A2-a). This method, detailed in EP3844196B1 and WO2020043815A1, achieves an overall yield of approximately 43% through sequential bromination, malonation, cyclization, reduction, and dehydration steps.

Stepwise Reaction Pathway

  • Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-Tetrahydronaphthalene (A2-a)
    The precursor is prepared via Friedel-Crafts alkylation of trimethylbenzene derivatives, though specific details remain proprietary. The compound is obtained as a colorless oil with 94% yield after vacuum distillation.

  • Bromination to 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene (A2-b)
    N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in tetrachloromethane facilitate radical bromination at the benzylic position. This exothermic reaction requires careful temperature control to avoid polybromination byproducts, yielding 79% crude product.

  • Malonate Coupling to 3-(5,5,8,8-Tetramethyl-5,6,7,8-Tetrahydronaphthalen-2-yl)Propanoic Acid (A2-c)
    Diethyl malonate reacts with A2-b under basic conditions (sodium ethoxide in ethanol), followed by saponification and decarboxylation. This step achieves 86% yield for the malonate intermediate and 98% for the propanoic acid derivative.

  • Cyclization to 5,5,8,8-Tetramethyl-2,3,5,6,7,8-Hexahydro-1H-Cyclopenta[b]Naphthalene-1-One (A2-d)
    Thionyl chloride converts the carboxylic acid to an acyl chloride, which undergoes intramolecular Friedel-Crafts acylation using AlCl₃. Recrystallization from ethanol provides the ketone intermediate in 95% yield.

  • Reduction to Target Compound (A2-e)
    Sodium borohydride in tetrahydrofuran (THF)/methanol reduces the ketone to the corresponding alcohol, followed by acid-catalyzed dehydration. This final step delivers the title compound with 51% yield after purification.

Table 1: Summary of Synthesis Steps and Yields
Step Reaction Key Reagents/Conditions Yield
A2-a Alkylation Proprietary Friedel-Crafts system 94%
A2-b Radical Bromination NBS, AIBN, CCl₄, reflux 79%
A2-c Malonate Coupling NaOEt, EtOH, HCl 86-98%
A2-d Cyclization SOCl₂, AlCl₃, CH₂Cl₂ 95%
A2-e Reduction/Dehydration NaBH₄, THF/MeOH, HCl 51%

Critical Reagents and Reaction Optimization

Brominating Agents

N-Bromosuccinimide (NBS) is preferred over molecular bromine due to its controlled reactivity, minimizing formation of di-brominated byproducts. The use of AIBN as a radical initiator ensures regioselectivity at the benzylic position.

Cyclization Catalysts

Anhydrous AlCl₃ proves essential for the Friedel-Crafts acylation step, with stoichiometric amounts required to prevent ketone dimerization. Patent data indicates that lower catalyst loadings (<1 equiv.) reduce yields to <60%.

Reducing Systems

Sodium borohydride in THF/methanol provides sufficient reducing power while maintaining compatibility with acid-sensitive intermediates. Alternative reductants like LiAlH₄ were tested but led to over-reduction products.

Industrial-Scale Production Considerations

Process Intensification Strategies

  • Continuous Flow Reactors : Patent WO2020043815A1 highlights the use of continuous flow systems for the bromination and malonation steps, reducing reaction times by 40% compared to batch processes.
  • In-Line Purification : Short-path distillation units integrated after cyclization (Step A2-d) achieve >99% purity without chromatography.

Solvent Recovery and Waste Management

  • Tetrachloromethane from bromination steps is recycled via fractional distillation, achieving 92% recovery rates.
  • Aqueous waste streams containing aluminum salts are neutralized with Ca(OH)₂ to precipitate Al(OH)₃ for safe disposal.

Cost Analysis

Component Cost Contribution
NBS 38%
AlCl₃ 22%
Solvent Recovery 15%
Energy 25%

Chemical Reactions Analysis

Types of Reactions: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of this compound can lead to the formation of quinones, which are important intermediates in organic synthesis .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Frémy’s salt for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Carboxylic Acid Derivative

Compound : 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid

  • Molecular Formula : C₁₅H₂₀O₂
  • Applications : Intermediate in synthesizing RXR agonists (e.g., Tamibarotene) and TGR5 ligands.
  • Key Data : Melting point 197–199°C; purity ≥97% (commercially available) .
  • Safety : May cause respiratory irritation (GHS H Statement) .

Acetamide Derivative (Tamibarotene)

Compound : N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

  • CAS : 139162-43-9
  • Applications : Clinically approved RXR agonist for acute promyelocytic leukemia .
  • Synthesis : Derived from 5,5,8,8-tetramethyl-2-naphthalenecarboxylic acid via amidation .

RXR-Selective Agonists

  • Parent Compound: Modifications at the 3-position of the tetrahydronaphthalene moiety (e.g., methyl, chloro) enhance RXR selectivity and potency. For instance, 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid (5a) exhibits sub-nanomolar RXR activation .
  • Comparison with Tamibarotene : Tamibarotene retains the tetramethylnaphthalene core but replaces the carboxylic acid with an acetamide group, improving bioavailability and target affinity .

TGR5 Ligands

  • Compound 4b : N-(2-Chlorophenyl)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide
    • Activity : Potent TGR5 agonist (IC₅₀ = 8.4 nM) with >100-fold selectivity over FXR and RAR receptors .
    • Structural Advantage : The chlorophenyl group enhances TGR5 binding without significant cytotoxicity .

Steric and Electronic Effects vs. Other Naphthalene Derivatives

Compound Substituents Molecular Weight Key Properties Source
Tetramethylnaphthalene Core 5,5,8,8-Tetramethyl 200.33 g/mol Lipophilic, rigid backbone for drug design
Tetraphenylnaphthalene 5,6,7,8-Tetraphenyl 436.59 g/mol High steric hindrance; limited solubility
3-Ethyl-2-naphthaldehyde Derivative 3-Ethyl, 5,5,8,8-tetramethyl 244.37 g/mol Enhanced receptor selectivity in RXR agonists

Key Research Findings

RXR Agonist Design : Functionalization at the 2- or 3-position of the tetramethylnaphthalene core optimizes receptor binding. Carboxylic acid derivatives are common intermediates, while acetamide derivatives (e.g., Tamibarotene) achieve clinical efficacy .

TGR5 Selectivity: Chlorophenyl-substituted derivatives exhibit nanomolar potency for TGR5, avoiding cross-reactivity with FXR/RAR .

Synthetic Utility : The carboxylic acid derivative (CAS 103031-30-7) is a versatile building block for amidation, esterification, and coupling reactions .

Biological Activity

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene (CAS No. 276890-24-5) is a complex organic compound characterized by its unique structural properties. This compound features a cyclopenta[b]naphthalene core with four methyl groups at positions 5 and 8. Its molecular formula is C17H22C_{17}H_{22} with a molecular weight of 242.36 g/mol. This article reviews the biological activities associated with this compound, highlighting its potential applications in various scientific fields.

The presence of multiple methyl groups in the structure enhances the stability and reactivity of the compound. Its chemical behavior is influenced by these substituents, which can affect interactions with biological targets.

PropertyValue
Molecular FormulaC17H22
Molecular Weight242.36 g/mol
IUPAC Name5,5,8,8-tetramethyl-6,7-dihydro-1H-cyclopenta[b]naphthalene
CAS Number276890-24-5

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types through mechanisms involving oxidative stress and mitochondrial dysfunction.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

Case Studies

  • Antimicrobial Screening : A study conducted on derivatives of cyclopenta[b]naphthalene reported that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess effectiveness.
  • Cytotoxicity Assessment : In a controlled laboratory setting, this compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels leading to oxidative damage in cells.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial signaling.

Q & A

Q. How can the molecular structure of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene be confirmed experimentally?

Methodological Answer: The structure can be validated using X-ray crystallography to determine bond angles and stereochemistry, supported by NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR) to confirm proton environments and carbon connectivity. For example, the cyclopenta-fused naphthalene core and methyl substituents produce distinct splitting patterns in 1^1H NMR (e.g., diastereotopic protons in the tetrahydro ring) . Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns.

Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Diels-Alder reactions or cyclopentannulation of substituted naphthalene precursors. For purification, column chromatography (silica gel, hexane/ethyl acetate) or HPLC (C18 reverse-phase) is used. Purity is assessed via GC-MS (for volatile intermediates) and HPLC-UV (>95% purity threshold). Critical impurities include stereoisomers or partially hydrogenated byproducts, which require careful solvent selection and temperature control during synthesis .

Advanced Research Questions

Q. How can spectroscopic characterization address challenges posed by stereochemical complexity in this compound?

Methodological Answer: Advanced NMR techniques like NOESY/ROESY or COSY resolve spatial proximity of methyl groups and hydrogenation patterns. For example, axial vs. equatorial methyl orientations in the tetrahydro ring generate distinct NOE correlations. Computational methods (e.g., DFT-based chemical shift predictions ) validate experimental NMR assignments. Additionally, vibrational circular dichroism (VCD) can differentiate enantiomers in chiral derivatives .

Q. What experimental designs are suitable for assessing its toxicological profile, particularly for inhalation exposure?

Methodological Answer: Follow OECD Guideline 413 for subchronic inhalation studies, using rodents exposed to aerosolized compound (0.1–10 mg/m3^3). Endpoints include histopathology (lung, liver) and oxidative stress biomarkers (e.g., glutathione depletion). Dose-response relationships are analyzed via benchmark dose modeling . Parallel in vitro assays (e.g., Ames test for mutagenicity, HepG2 cytotoxicity ) provide mechanistic insights. Note that conflicting data on naphthalene analogs (e.g., hepatic vs. renal toxicity) necessitate species-specific validation .

Q. How can analytical methods be optimized to detect trace levels of this compound in environmental matrices?

Methodological Answer: Use solid-phase microextraction (SPME) paired with GC-MS/MS (MRM mode) for air/water samples, achieving detection limits <1 ppb. For soil/sediment, accelerated solvent extraction (ASE) with dichloromethane followed by LC-HRMS (Q-TOF) ensures specificity. Matrix effects (e.g., humic acid interference) are mitigated via isotope dilution (e.g., 13^{13}C-labeled internal standards). Validation follows EPA Method 8270 guidelines .

Q. How do structural modifications (e.g., substituent position) influence biological activity in SAR studies?

Methodological Answer: Perform systematic substituent scanning using derivatives (e.g., halogenation at C2/C3, methyl-to-ethyl substitutions). Activity is tested via receptor-binding assays (e.g., AhR activation for CYP1A induction) or enzyme inhibition studies . Data is modeled via 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic requirements. For example, bulky substituents at C8 may sterically hinder metabolic oxidation, altering toxicity profiles .

Q. What computational approaches predict environmental degradation pathways of this compound?

Methodological Answer: Apply EPI Suite to estimate biodegradation half-lives and Gaussian-based DFT calculations to identify reactive sites (e.g., benzylic C-H bonds susceptible to hydroxylation). Experimental validation involves photolysis studies (UV-Vis monitoring) and LC-HRMS to detect transformation products (e.g., quinone metabolites). Compare results with analogous naphthalene derivatives to infer persistence in aquatic systems .

Q. How can contradictory data on synthetic yields or byproduct formation be resolved?

Methodological Answer: Replicate literature protocols with strict control of moisture levels (Schlenk techniques) and catalyst purity (e.g., Pd/C vs. Raney Ni). Use DoE (Design of Experiments) to isolate critical variables (temperature, solvent polarity). Byproducts are characterized via XRD and NMR to identify competing reaction pathways (e.g., over-reduction or dimerization). Cross-validate findings with independent labs .

Q. What strategies address challenges in stereoselective synthesis of its enantiomers?

Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization or asymmetric hydrogenation using Ru-BINAP catalysts. Enantiomeric excess is quantified via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)3_3). Absolute configuration is confirmed by single-crystal XRD with anomalous scattering .

Q. How can isotopic labeling elucidate metabolic pathways in mammalian systems?

Methodological Answer: Synthesize 13^{13}C-labeled analogs at the benzylic position (e.g., C5/C8) via Wittig reactions with labeled precursors. Track metabolites in rat hepatocytes using LC-MS/MS and NMR isotopomer analysis . Compare with 2^{2}H-labeled compounds to distinguish Phase I (oxidation) vs. Phase II (conjugation) metabolism. Data is integrated into PBPK models to predict human clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Reactant of Route 2
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.